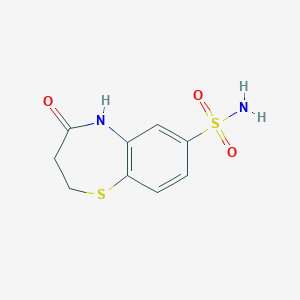![molecular formula C20H23N5O3S B2715674 Ethyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 877815-80-0](/img/structure/B2715674.png)
Ethyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrrole, a biologically active scaffold known for its diverse range of activities . It contains a pyrrole ring system, which when combined with different pharmacophores, can lead to the formation of more active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the combination of different pharmacophores in a pyrrole ring system . The structure–activity relationship studies have been discussed along with their therapeutic applications .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring system, which is known to have many biological properties . The structure of these derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an amide C=O group, pyrrole methyls, and a bridging phenyl . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Aplicaciones Científicas De Investigación
Molecular Docking and Spectral Analysis
Ethyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate, and related compounds, have been studied for their molecular structures using spectroscopic techniques like FT-IR and FT-Raman. These studies provide insights into the stability of the molecule, charge delocalization, and hyperconjugative interactions. Molecular docking studies suggest potential inhibitory activity against pyrrole inhibitors, indicating its relevance in biochemical applications (El-Azab et al., 2016).
Synthesis and Characterization in Organic Chemistry
Research has been conducted on synthesizing and characterizing compounds related to Ethyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate for potential antimicrobial applications. Such studies are crucial for the development of new drugs and understanding the structural properties of these compounds (Desai et al., 2007).
Application in Green Chemistry
In the field of green chemistry, research has been directed towards synthesizing polysubstituted pyrrole derivatives, which are related to Ethyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate. These derivatives have been synthesized using environmentally friendly methods, emphasizing the role of such compounds in sustainable chemical practices (Kumar et al., 2017).
Potential in Drug Development
The compound and its derivatives have been explored for their potential in drug development, particularly as antifolate agents. Studies on analogs of Ethyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate reveal their efficacy as dihydrofolate reductase inhibitors and antitumor agents, demonstrating the compound's relevance in pharmacological research (Gangjee et al., 2007).
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of the pyrrole ring system to its maximum potential against several diseases or disorders . The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propiedades
IUPAC Name |
ethyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-3-7-17-22-23-20(25(17)24-12-5-6-13-24)29-14-18(26)21-16-10-8-15(9-11-16)19(27)28-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBJSUKLQITQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

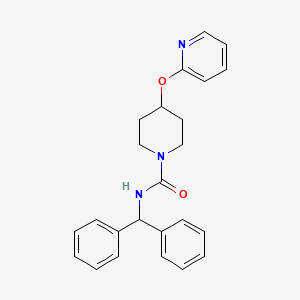
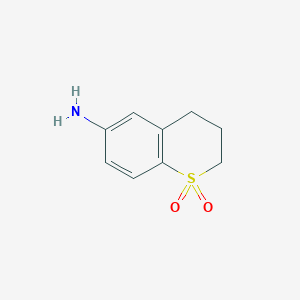
![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)
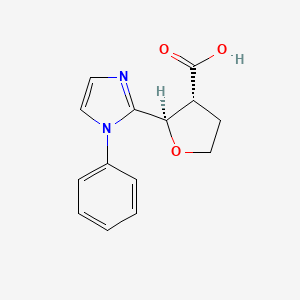
![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)
![1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2715604.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)
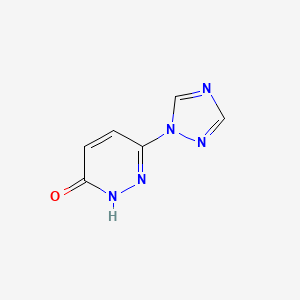
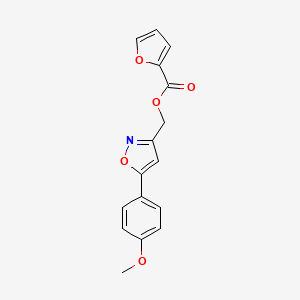
![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)

